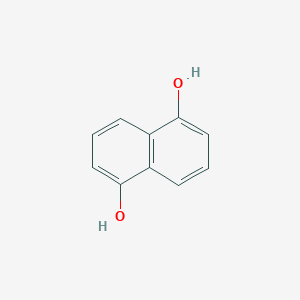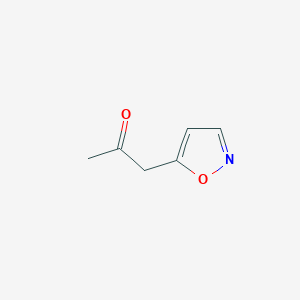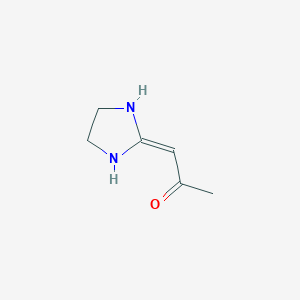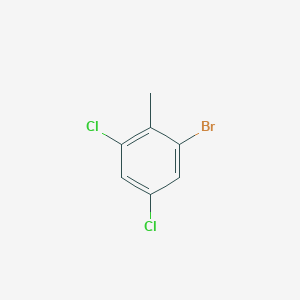
2-溴-4,6-二氯甲苯
描述
Synthesis Analysis
The synthesis of related compounds, such as 4-Bromo-2-chlorotoluene, involves a process starting from 4-bromo-2-nitrotoluene, reduced to form 5-bromo-2-methylaniline, which then undergoes diazotization and Sandmeyer reaction, achieving an overall yield of 68%. This method highlights the adaptability of bromo-chlorotoluenes to various synthetic approaches, including diazotization and Sandmeyer reactions, which are fundamental in aromatic substitution reactions (Xue Xu, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-4,6-dichlorotoluene, such as α-Bromo-2,6-dichlorotoluene (αBDCT), has been detailed through studies involving vibrational spectroscopy and NMR. These analyses provide insights into the geometrical configuration, electronic properties, and vibrational modes, indicating a detailed structural understanding that helps predict the behavior of 2-Bromo-4,6-dichlorotoluene in various chemical environments (V. Karunakaran & V. Balachandran, 2012).
Chemical Reactions and Properties
Research on bromo-chlorotoluene isomers, including studies on dissociative electron attachment, provides valuable information on the reactivity and stability of these molecules. Such studies reveal how these compounds interact with electrons, indicating their potential for undergoing various chemical reactions based on the electronic and structural properties of the bromo and chloro substituents (M. Mahmoodi-Darian et al., 2018).
科学研究应用
1. Use in Continuous Photochemical Benzylic Bromination
- Application Summary: 2-Bromo-4,6-dichlorotoluene is used in the photochemical benzylic bromination of toluene derivatives . This process is important in the synthesis of active pharmaceutical ingredients (APIs) .
- Methods of Application: The bromination is carried out using a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator is optimized for efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results: The process achieved high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
2. Atmospheric Oxidation Study
- Application Summary: 2-Bromo-4,6-dichlorotoluene is studied for its oxidation by the OH radical . This is important in understanding the atmospheric effects of domestic-dust pollutants in urban environments .
- Methods of Application: The reaction pathways and kinetics for the oxidation of 2-Bromo-4,6-dichlorotoluene by the OH radical are studied using quantum-chemical methods and canonical-variational transition-s .
- Results: The results of this study were not available in the source .
3. Use in Photocatalytic Oxidative Bromination
- Application Summary: 2-Bromo-4,6-dichlorotoluene is used in the photocatalytic oxidative bromination of 2,6-dichlorotoluene . This process is important in the synthesis of various chemical compounds .
- Methods of Application: The bromination is carried out using a photocatalytic process . The selectivity of the reaction increases with residence time and reaches its maximum at a residence time of 5.88 minutes .
- Results: The process achieved a maximum selectivity of 73.8% .
安全和危害
2-Bromo-4,6-dichlorotoluene is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-bromo-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUISTGVALPMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437562 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dichloro-2-methylbenzene | |
CAS RN |
115615-19-5 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


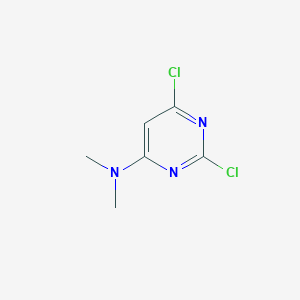
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
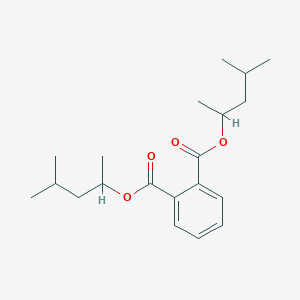
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
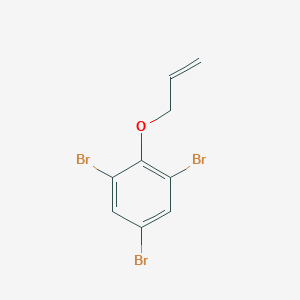
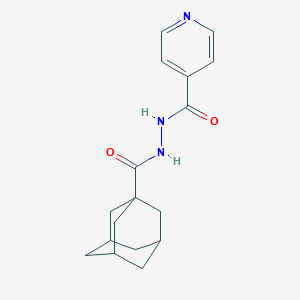
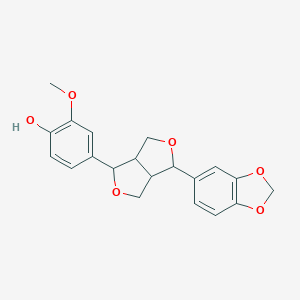
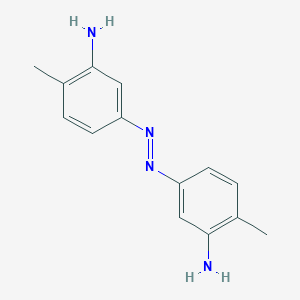
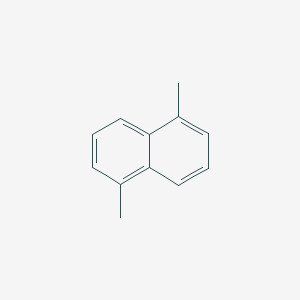
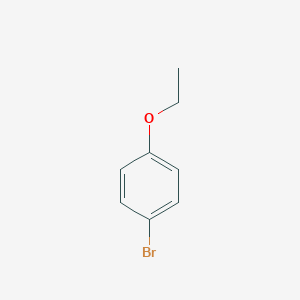
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
